molecular formula C12H13BrN2O B13301144 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole

4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B13301144
M. Wt: 281.15 g/mol
InChI Key: XFSIZRHGOFPKTM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole is an organic compound with a complex structure that includes a bromomethyl group, a methoxyphenyl group, and a methylpyrazole core

Preparation Methods

The synthesis of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole typically involves multiple steps. One common synthetic route starts with the preparation of the 3-methoxyphenyl derivative, followed by the introduction of the bromomethyl group and the formation of the pyrazole ring. The reaction conditions often involve the use of brominating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include brominating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Scientific Research Applications

4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and methoxyphenyl derivatives These compounds share structural similarities but may differ in their reactivity, biological activity, and applications

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

4-(bromomethyl)-1-(3-methoxyphenyl)-3-methylpyrazole

InChI

InChI=1S/C12H13BrN2O/c1-9-10(7-13)8-15(14-9)11-4-3-5-12(6-11)16-2/h3-6,8H,7H2,1-2H3

InChI Key

XFSIZRHGOFPKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CBr)C2=CC(=CC=C2)OC

Origin of Product

United States

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